4'-Isobutylacetophenone
Overview
Description
4'-Isobutylacetophenone is a chemical compound related to ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID). It is recognized as a toxic degradation product of ibuprofen and has been detected in environmental samples such as river and sewage water . The compound has been the subject of various studies, including its determination in environmental samples, catalytic hydrogenation, and its role in the synthesis of pharmacologically active derivatives .
Synthesis Analysis
The synthesis of 4'-Isobutylacetophenone and its derivatives has been explored in several contexts. For instance, oligomeric derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) have been synthesized using the imidazolide method, which is related to 4'-Isobutylacetophenone . Additionally, the hydrogenation of 4'-Isobutylacetophenone to produce 1-(4-isobutylphenyl)ethanol has been studied using Pd catalysts, although catalyst deactivation was observed due to oligomerization and other side reactions .
Molecular Structure Analysis
The molecular structure of compounds related to 4'-Isobutylacetophenone has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was determined using single-crystal X-ray diffraction . Similarly, the structure and vibrations of 4-hexylacetophenone were studied using FT-IR, FT-Raman, and computational methods .
Chemical Reactions Analysis
The chemical reactivity of 4'-Isobutylacetophenone has been investigated in the context of its hydrogenation over Pd catalysts . The compound has also been used in the synthesis of poly(oxyethylene) derivatives of ibuprofen, which showed prolonged anti-inflammatory activity . Furthermore, a multicomponent synthesis of a 4H-pyran molecule involving 2-(4-isobutylphenyl)propanal, which is structurally related to 4'-Isobutylacetophenone, was reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-Isobutylacetophenone have been studied through various analytical methods. A novel hollow-fibre microporous membrane liquid-liquid extraction method was developed to determine the free concentration of 4'-Isobutylacetophenone in environmental samples, with detection limits in the ng L(-1) range [
Scientific Research Applications
Chromatographic Analysis
4'-Isobutylacetophenone (IBAP) is primarily identified as a degradation product of ibuprofen. It has been studied in the development of chromatographic methods for pharmaceutical analysis. For instance, an isocratic liquid chromatography (LC) method has been developed for the simultaneous determination of ibuprofen and IBAP in various pharmaceutical forms, demonstrating the importance of IBAP in pharmaceutical quality control (Gasco-López et al., 1999).
Environmental Analysis
In environmental studies, IBAP has been detected in water samples, emphasizing its relevance as an environmental contaminant. A novel method using hollow-fibre microporous membrane liquid-liquid extraction and gas chromatography-mass spectrometry was developed to determine IBAP in environmental water samples (Zorita et al., 2007).
Photochemical Transformation
Research has shown that IBAP can form through the photochemical transformation of ibuprofen in surface waters. This process involves direct photolysis and reactions with hydroxyl radicals and triplet states of chromophoric dissolved organic matter, suggesting its potential ecological impact (Ruggeri et al., 2013).
Catalysis and Chemical Synthesis
IBAP is also significant in the field of catalysis and chemical synthesis. Studies have focused on the hydrogenation of IBAP using Pd catalysts, exploring mechanisms of catalyst deactivation and potential applications in synthesizing specific chemicals (Thakar et al., 2007), (Thakar et al., 2007).
Spectroscopic Studies
Spectroscopic studies involving IBAP have been conducted, comparing experimental and computational spectra. Such studies aid in understanding molecular structures and are crucial in drug design and synthesis (Cuesta & Meneses, 2015).
Membrane Separation and Solvent Extraction
IBAP has been a subject in the development of membrane separation and solvent extraction methods for removing pharmaceutical contaminants from water. This research is vital for environmental protection and water treatment technologies (Williams et al., 2013), (Williams et al., 2012).
Analytical Method Development
Development and validation of analytical methods for determining IBAP concentration in pharmaceuticals highlight its role as an impurity in drug manufacturing. This research is crucial for ensuring drug purity and safety (Shabir et al., 2008).
Safety And Hazards
4’-Isobutylacetophenone is a flammable liquid and vapor. It may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects. Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
The use of 4’-Isobutylacetophenone in the synthesis of pharmaceuticals such as ibuprofen is well established. Future research could focus on developing more sustainable and environmentally friendly synthetic pathways. For instance, a study has proposed the use of solar heating for the synthesis of ibuprofen, which involves the use of 4’-Isobutylacetophenone . Another area of interest could be the development of more efficient methods for the molecular separation of 4’-Isobutylacetophenone from water .
properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGRYYGYWZVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068147 | |
Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Isobutylacetophenone | |
CAS RN |
38861-78-8 | |
Record name | 4′-Isobutylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38861-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Isobutylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Isobutylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-ISOBUTYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML715RD20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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